N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-based small molecule characterized by a dual benzothiazole scaffold linked via a carboxamide bond. Its synthesis typically involves amide coupling reactions under inert atmospheres, with purification via recrystallization and characterization by NMR, LC–MS, and X-ray crystallography .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c1-24-8-10-25(11-9-24)20-23-15-7-6-13(12-17(15)28-20)21-18(26)19-22-14-4-2-3-5-16(14)27-19/h2-7,12H,8-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBMWCCIQSHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide typically involves the coupling of benzothiazole derivatives with piperazine fragments. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the reaction between the amine and carboxylic acid precursors . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide and analogous benzothiazole derivatives:
Structural and Functional Insights
Core Scaffold Modifications: The target compound features a dual benzothiazole system, which distinguishes it from monociclic analogs like Compound 3 and 4a (). The carboxamide linkage between the two benzothiazoles likely enhances binding affinity to Hsp90 compared to carboxylic acid or phenylcarbamoyl derivatives .
Solubility and Bioavailability :
- The Boc-protected piperazine in Compound 3 exhibits poor aqueous solubility (Rf = 0.16), whereas the methylpiperazine in the target compound increases polarity, aiding solubility in physiological conditions .
- The chloroacetamide derivative () shows high DMSO solubility due to its compact structure and lack of bulky substituents .
Biological Activity :
- Phenylcarbamoyl derivatives (e.g., Compound 4a) demonstrate moderate Hsp90 inhibition but suffer from off-target effects due to lipophilic aromatic groups .
- The iodobenzylidene substituent in ’s compound introduces steric bulk, which may limit membrane permeability despite its high molecular weight .
Key Research Findings
- Hsp90 Inhibition : The target compound’s dual benzothiazole scaffold aligns with SAR studies showing that rigid, planar systems optimize binding to Hsp90’s ATP-binding pocket .
- Synthetic Feasibility: Boc deprotection (as in Compound 3 → target) simplifies synthesis compared to multi-step routes required for iodobenzylidene or bromoanilino derivatives .
- Thermal Stability : The target’s melting point is inferred to exceed 200°C, comparable to analogs in , ensuring stability during storage and handling .
Biological Activity
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide (CAS: 1210014-49-5) is a complex organic compound notable for its diverse biological activities. Its structure incorporates dual benzothiazole segments and a piperazine moiety, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5OS2, with a molar mass of approximately 409.53 g/mol. The compound's structure is characterized by:
| Component | Description |
|---|---|
| Benzothiazole Moieties | Two fused benzothiazole rings provide a scaffold for biological activity. |
| Piperazine Group | Enhances solubility and potential receptor binding. |
| Carboxamide Functional Group | Contributes to the compound's interaction with biological targets. |
Anticancer Activity
This compound has demonstrated significant anticancer properties in various in vitro studies. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including:
- Human Colon Cancer (HCT116)
- Breast Cancer (MCF-7)
- Glioblastoma (U87 MG)
- Adenocarcinoma (A549)
In these studies, the compound showed IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with several molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole compounds, including this one, showed improved anticancer activity through enhanced binding affinity to target proteins involved in tumor growth .
- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Activity | Unique Features |
|---|---|---|
| Benzothiazole | Antimicrobial | Simple structure |
| 2-Aminobenzothiazole | Anticancer | Enhanced solubility |
| Benzothiazolecarboxamide | Antitubercular | Improved binding affinity |
The dual benzothiazole framework combined with the piperazine moiety provides this compound with enhanced pharmacological profiles compared to simpler derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and ketones, similar to methods used for structurally related benzothiazole-piperazine hybrids. For example, hydrazine intermediates may react with substituted benzophenones in ethanol under reflux, followed by purification via column chromatography or HPLC (≥98% purity criteria) . Yield optimization requires controlling stoichiometry, solvent polarity, and temperature. Advanced approaches like the ICReDD framework (integrating quantum chemical calculations and experimental feedback) can systematically narrow optimal conditions, reducing trial-and-error inefficiencies .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying molecular structure, particularly for distinguishing between regioisomers of the benzothiazole and piperazine moieties . X-ray crystallography (as applied to similar compounds in ) can resolve conformational ambiguities and validate bond angles. For purity assessment, HPLC with UV detection is recommended, with thresholds ≥98% for research-grade material .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Antiproliferative activity can be evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), while anti-HIV potential may involve reverse transcriptase inhibition assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for benchmarking. Structural analogs with trifluoromethyl groups have shown enhanced metabolic stability, suggesting similar assays for pharmacokinetic profiling .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions between the compound and biological targets (e.g., kinase domains). Density Functional Theory (DFT) calculations assess electronic effects of substituents, such as the 4-methylpiperazine group’s electron-donating properties. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations may elucidate reaction mechanisms for derivative synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Cross-validation using orthogonal assays (e.g., Western blotting alongside MTT) is recommended. Batch-to-batch consistency should be verified via HPLC and NMR. Meta-analyses of structurally related compounds (e.g., ’s benzothiazole-piperazine hybrids) can identify trends in substituent-activity relationships .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how are they addressed?
- Methodological Answer : Scale-up introduces challenges in heat dissipation, solvent recovery, and purification efficiency. Process simulation tools (e.g., Aspen Plus) model reactor dynamics and optimize parameters like mixing rates. Membrane separation technologies (e.g., nanofiltration) may replace traditional chromatography for cost-effective purification .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and intermediate trapping (via LC-MS) identify transient species. Kinetic studies under varying temperatures determine rate-determining steps. For example, hydrazide formation (as in ) can be monitored via in situ IR spectroscopy to track carbonyl group consumption .
Q. What methodologies assess the metabolic stability of this compound in preclinical models?
- Methodological Answer : Liver microsome assays (human or murine) quantify metabolic degradation rates. LC-MS/MS profiles metabolites, with attention to piperazine N-demethylation or benzothiazole ring oxidation. Structural modifications, such as fluorination (see ), can block susceptible metabolic sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
